molecular formula C19H22N2O3S B11589800 methyl 5-(4-isopropylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(4-isopropylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11589800
M. Wt: 358.5 g/mol
InChI Key: IMKSEEFHZBOXFX-UHFFFAOYSA-N
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Description

Methyl 5-(4-isopropylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, featuring a thiazolo[3,2-a]pyrimidine core, makes it a promising candidate for various scientific and industrial applications.

Preparation Methods

The synthesis of methyl 5-(4-isopropylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves cyclocondensation reactions. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 5-(4-isopropylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group or other substituents are replaced by different functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-(4-isopropylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and pathways.

    Biology: The compound’s biological activities, such as antibacterial and antitumor properties, make it a valuable tool in biological research and drug development.

    Medicine: Its potential therapeutic effects are explored in the development of new medications for treating infections, cancer, and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-(4-isopropylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. The thiazolo[3,2-a]pyrimidine core can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antitumor activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar compounds to methyl 5-(4-isopropylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolo[3,2-a]pyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

methyl 2,7-dimethyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H22N2O3S/c1-10(2)13-6-8-14(9-7-13)16-15(18(23)24-5)11(3)20-19-21(16)17(22)12(4)25-19/h6-10,12,16H,1-5H3

InChI Key

IMKSEEFHZBOXFX-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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